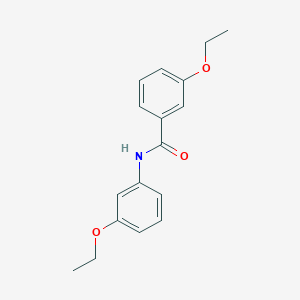![molecular formula C12H18N2O3S B269461 N-[4-(butan-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B269461.png)
N-[4-(butan-2-ylsulfamoyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(butan-2-ylsulfamoyl)phenyl]acetamide is an organic compound characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further substituted with a sec-butyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(butan-2-ylsulfamoyl)phenyl]acetamide typically involves the reaction of 4-sec-butylsulfonyl aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{4-sec-Butylsulfonyl aniline} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: N-[4-(butan-2-ylsulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used in the presence of catalysts like iron(III) chloride.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
N-[4-(butan-2-ylsulfamoyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-[4-(butan-2-ylsulfamoyl)phenyl]acetamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues, leading to inhibition of enzyme activity. The sec-butyl group provides hydrophobic interactions that enhance binding affinity. The overall effect is the modulation of biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
- N-(4-Butylsulfamoyl-phenyl)-acetamide
- N-(4-Isopropylsulfamoyl-phenyl)-acetamide
- N-(4-Methylsulfamoyl-phenyl)-acetamide
Comparison: N-[4-(butan-2-ylsulfamoyl)phenyl]acetamide is unique due to the presence of the sec-butyl group, which provides distinct steric and electronic properties compared to other similar compounds. This uniqueness can result in different biological activities and chemical reactivities, making it a valuable compound for specific applications.
Propriétés
Formule moléculaire |
C12H18N2O3S |
|---|---|
Poids moléculaire |
270.35 g/mol |
Nom IUPAC |
N-[4-(butan-2-ylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C12H18N2O3S/c1-4-9(2)14-18(16,17)12-7-5-11(6-8-12)13-10(3)15/h5-9,14H,4H2,1-3H3,(H,13,15) |
Clé InChI |
TZPLNNIOFJNAJU-UHFFFAOYSA-N |
SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C |
SMILES canonique |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide](/img/structure/B269378.png)


![4-(2-ethoxyethoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B269382.png)

![5-bromo-2-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B269385.png)
![N-[4-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide](/img/structure/B269388.png)
![4-(2-methoxyethoxy)-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269390.png)
![N-[2-(2-ethoxyethoxy)phenyl]-3-phenylpropanamide](/img/structure/B269391.png)

![2-ethoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269395.png)



